叔丁基4-(4-(甲氧羰基)苯氨基)哌啶-1-羧酸酯

描述

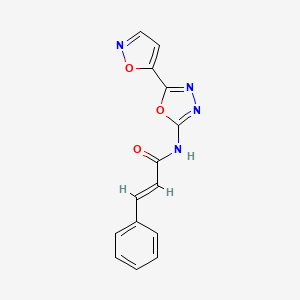

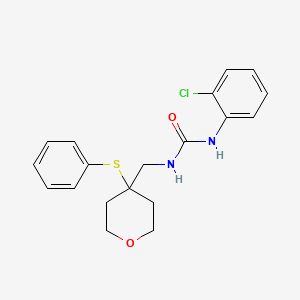

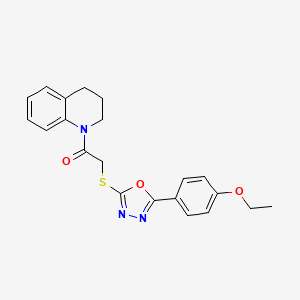

Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate, also known as 1-boc-4-AP, is a compound used as an intermediate in the manufacture of fentanyl and its related derivatives . It is one of the precursors that can be used for the manufacture of fentanyl and its analogues .

Synthesis Analysis

This compound can be synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution . The structures and the synthetic route were determined by MS and 1HNMR .Chemical Reactions Analysis

This compound is used as an intermediate in the synthesis of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .科学研究应用

药物合成中的关键中间体

叔丁基4-((2-甲氧基-4-(甲氧羰基)苯氧基)甲基)哌啶-1-羧酸酯是万德他尼的合成中的关键中间体,万德他尼是一种用于治疗某些类型癌症的药物。该化合物通过一系列反应合成,包括酰化、磺化和取代,总产率为 20.2% (Min Wang et al., 2015).

在吲哚酮合成中的作用

在有机化学领域,该化合物作为吲哚酮合成中的中间体,通过钯催化的 C-H 官能化,展示了其在药物化学合成中必不可少的复杂化学转化中的应用 (J. Magano et al., 2014).

在生物活性化合物中的应用

它也是克唑替尼等生物活性化合物的重要中间体,克唑替尼是一种抗癌药物。该化合物以叔丁基-4-羟基哌啶-1-羧酸酯为起始原料合成,总产率为 49.9% (D. Kong et al., 2016).

喹唑啉衍生物的合成

另一项研究重点关注 6-甲氧基-7-[(1-甲基-4-哌啶)甲氧基]-4(3H)-喹唑啉的合成,展示了叔丁基 4-((甲苯磺酰氧基)甲基)哌啶-1-羧酸酯在开发具有潜在药物应用的化合物中的效用 (S. Xiao-kai, 2013).

防腐性能研究

此外,化合物叔丁基 4-[(4-甲基苯基)羰基]哌嗪-1-羧酸酯在酸性环境中对碳钢表现出显着的防腐性能,揭示了其在药物之外的工业应用潜力 (B. Praveen et al., 2021).

安全和危害

未来方向

作用机制

Target of Action

Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate is a compound that is structurally related to N-phenylpiperidin-4-amine . It is used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . Therefore, the primary targets of this compound are likely to be the same as those of fentanyl and its derivatives.

Mode of Action

Fentanyl and its derivatives are known to act as potent agonists at the mu-opioid receptors in the central nervous system, leading to analgesic effects .

Biochemical Pathways

Activation of the mu-opioid receptors by these compounds inhibits adenylate cyclase, decreases intracellular cAMP levels, and leads to hyperpolarization and reduced neuronal excitability .

Result of Action

These drugs act on the mu-opioid receptors in the central nervous system, leading to analgesia, euphoria, and sedation .

属性

IUPAC Name |

tert-butyl 4-(4-methoxycarbonylanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-15(10-12-20)19-14-7-5-13(6-8-14)16(21)23-4/h5-8,15,19H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLYBIDNSJWLNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2627688.png)

![4-methoxy-7-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2627689.png)

![7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2627697.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide](/img/structure/B2627700.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2627701.png)

![4-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2627705.png)